4-Chloro-2-(furan-2-ylmethylamino)benzoic acid
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Overview
Description
4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a furan-2-ylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Amidation: The 4-chlorobenzoic acid is reacted with furan-2-ylmethylamine under appropriate conditions to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate(III) in alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furfuraldehyde and 2-amino-4-chloro-5-(aminosulfonyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(furan-2-ylmethylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets. For instance, in oxidation reactions, it forms a complex with the oxidant, which then decomposes to generate reactive intermediates that further react to form the final products .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid: This compound has a similar structure but with an additional sulfamoyl group.
4-Chloro-2-(furan-2-ylmethylamino)-5-aminosulfonylbenzoic acid: Another similar compound with an aminosulfonyl group.
Uniqueness
4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXJAVQYZFWRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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